(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Description
(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of 1,3-Thiazolidin-4-ones and Analogues
1,3-Thiazolidin-4-ones and their functionalized analogues, such as (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, have been the focus of extensive research due to their significant biological potential. These compounds are part of a broader family that includes glitazones, rhodanines, and pseudothiohydantoins, recognized for their pharmacological importance. The synthesis of these structures has evolved since the mid-nineteenth century, with advances in green chemistry and synthetic methodologies enhancing their accessibility and diversity. Their broad biological activities are promising for future medicinal chemistry applications, with potential against various diseases (Santos, Jones Junior, & Silva, 2018).
Anticancer and Biological Activities
Recent studies highlight the anticancer, anti-inflammatory, and various other biological activities of thiazolidin-4-ones. These compounds exhibit antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. Their biological efficacy is influenced by the presence of different substituents, which can optimize their structure for enhanced drug efficiency. This versatility makes thiazolidin-4-ones a valuable scaffold in drug development, particularly for creating more efficient therapeutic agents (Mech, Kurowska, & Trotsko, 2021).
Green Synthesis and Environmental Considerations
The green synthesis of thiazolidinone derivatives emphasizes the importance of environmentally friendly methods in producing these compounds. Microwave-assisted organic synthesis has been particularly successful, offering a sustainable approach to accessing a wide range of biologically active thiazolidinone derivatives. This strategy aligns with the broader goals of reducing hazardous materials in synthesis processes, contributing to the development of novel therapeutics with a reduced environmental footprint (JacqulineRosy, SoniaJas, Santhanalakshmi, & Muthukumar, 2019).
Synthesis and Structural Properties
The synthesis and structural exploration of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the synthetic versatility of these compounds. By reacting chloral with substituted anilines and subsequently treating these imines with thioglycolic acid, a variety of substituted thiazolidin-4-ones can be produced. These synthetic routes provide insights into the structural conformations and properties of the resulting products, highlighting the chemical diversity achievable within this class of compounds (Issac & Tierney, 1996).
Properties
IUPAC Name |
3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFWIXHMXTJQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361510 |
Source
|
Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790-04-5 |
Source
|
Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of the benzylidene group in derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one?
A1: Research on 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, a derivative with a benzylidene group at the 5-position, reveals interesting structural characteristics []. The benzylidene group introduces flexibility to the molecule, resulting in two possible conformations within the crystal structure. These conformations differ in the dihedral angle between the benzylidene phenyl ring and the thiazolidin-4-one moiety []. This structural feature could potentially influence the molecule's interactions with biological targets and impact its activity.
Q2: What synthetic approaches can be used to create derivatives of this compound with potentially enhanced antibacterial activity?
A2: One study successfully synthesized a series of 2-{[3-phenyl-7-substituted-2-(phenylimino)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]imino}-3-ethoxyphthalimido-1,3-thiazolidin-4-one derivatives, showcasing a potential route for creating novel antibacterial compounds []. The synthesis involved using this compound as a starting point and introducing various substituents. This approach allows for exploring structure-activity relationships and identifying derivatives with potentially enhanced antibacterial activity. [].
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